Product packaging for 3-(4-Methoxyphenyl)propane-1-thiol(Cat. No.:)

3-(4-Methoxyphenyl)propane-1-thiol

Cat. No.: B7907015
M. Wt: 182.28 g/mol
InChI Key: KNTLLZLESFPXAI-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)propane-1-thiol (CAS 88537-44-4) is a chemical reagent of significant interest in synthetic and peptide chemistry, primarily for its application in radical-mediated thiol-ene reactions . The thiol-ene reaction is characterized as a "click" chemistry process, offering high yields, excellent functional group tolerance, and compatibility with aqueous conditions, making it ideal for modifying sensitive biomolecules . This compound serves as a key building block for various research applications, including the macrocyclization and lipidation of peptides, which are crucial strategies for improving the therapeutic properties and stability of peptide-based agents . The mechanism of action involves a radical chain process. A thiyl radical, generated from the thiol group of this compound, adds across an alkene in an anti-Markovnikov fashion. This forms a carbon-centered radical, which subsequently propagates the chain, resulting in a stable thioether linkage . This linkage is naturally occurring and is stable across a wide pH range, providing a robust handle for chemical biology . Furthermore, related thiol-containing compounds have been explored in innovative methodologies like micelle-assisted native chemical ligation (NCL) to accelerate peptide coupling under mild, thiol-catalyst-free conditions . The 4-methoxyphenyl moiety may influence the compound's properties, potentially aiding in purification and analysis. This reagent is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14OS B7907015 3-(4-Methoxyphenyl)propane-1-thiol

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-methoxyphenyl)propane-1-thiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14OS/c1-11-10-6-4-9(5-7-10)3-2-8-12/h4-7,12H,2-3,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNTLLZLESFPXAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCCS
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 4 Methoxyphenyl Propane 1 Thiol

Strategies for Carbon-Sulfur Bond Formation

The introduction of a thiol group onto the propane (B168953) chain of a 4-methoxyphenyl (B3050149) precursor is the central transformation in the synthesis of 3-(4-Methoxyphenyl)propane-1-thiol (B6155539). This can be accomplished by targeting either an alcohol or a halide functional group on the starting material.

Conversion from Alcohol Precursors

The hydroxyl group of 3-(4-methoxyphenyl)propan-1-ol (B1214212) serves as a viable site for the introduction of a sulfur-containing moiety. This conversion can be approached through direct thionation or via a more stepwise process involving an intermediate salt.

One potential method for the direct conversion of alcohols to thiols involves the use of phosphorus-sulfur reagents, with Lawesson's reagent being a prominent example. ias.ac.in While this reagent is more commonly employed for the thionation of carbonyl compounds, its application can be extended to alcohols. The reaction mechanism involves the replacement of the oxygen atom of the alcohol with a sulfur atom. This process typically requires heating the alcohol with Lawesson's reagent in an inert solvent. The reaction proceeds through a series of intermediates, ultimately leading to the formation of the desired thiol.

Table 1: Reaction Parameters for Direct Thionation

Parameter Value
Reactant 3-(4-methoxyphenyl)propan-1-ol
Reagent Lawesson's Reagent
Solvent Toluene (B28343) or Xylene

| Temperature | Reflux |

A widely utilized and reliable method for the synthesis of thiols from alcohols proceeds through the formation of an isothiouronium salt. ias.ac.in This two-step process begins with the reaction of the alcohol, 3-(4-methoxyphenyl)propan-1-ol, with thiourea (B124793) in the presence of a strong acid, such as hydrobromic or hydrochloric acid. ias.ac.in This reaction forms an S-alkylisothiouronium salt intermediate. The subsequent step involves the alkaline hydrolysis of this salt, typically using a base like sodium hydroxide (B78521), which cleaves the C-S bond of the intermediate to liberate the free thiol. ias.ac.in This method is often favored due to its high yields and the relatively stable nature of the isothiouronium salt intermediate. ias.ac.in

Table 2: Two-Step Synthesis via Isothiouronium Salt

Step Reactants Reagents Product
1. Salt Formation 3-(4-methoxyphenyl)propan-1-ol, Thiourea Strong Acid (e.g., HBr) S-[3-(4-methoxyphenyl)propyl]isothiouronium bromide

| 2. Hydrolysis | S-[3-(4-methoxyphenyl)propyl]isothiouronium bromide | Base (e.g., NaOH) | this compound |

Thiol Generation from Activated Halide Precursors

An alternative and common approach to thiol synthesis involves the nucleophilic substitution of a halide with a sulfur-containing nucleophile. The starting material for this route would be an activated halide, such as 1-bromo- or 1-chloro-3-(4-methoxyphenyl)propane.

The reaction of an alkyl halide with a thiolating agent like sodium trithiocarbonate (B1256668) is an effective method for preparing thiols. ias.ac.in In this procedure, 1-halo-3-(4-methoxyphenyl)propane would be treated with sodium trithiocarbonate. This reaction forms an intermediate which, upon acidic workup, yields the desired this compound. Other sulfur nucleophiles such as sodium hydrosulfide (B80085) or thiourea can also be employed to achieve this transformation from the halide precursor. ias.ac.in

To facilitate the reaction between the organic halide precursor, which is soluble in organic solvents, and an inorganic sulfur salt, which is typically soluble in water, phase-transfer catalysis can be employed. A phase-transfer catalyst, such as a quaternary ammonium salt, transports the sulfur nucleophile from the aqueous phase to the organic phase where the reaction with the alkyl halide occurs. This technique can enhance the reaction rate and yield by improving the contact between the reactants. For the synthesis of this compound, this would involve reacting 1-halo-3-(4-methoxyphenyl)propane with a sulfur source like sodium sulfide (B99878) in a biphasic system with a phase-transfer catalyst.

Thermal Decomposition of Trithiocarbonate Intermediates

The thermal decomposition of dithiocarbonates and trithiocarbonates is a known method for generating thiols or alkenes. The outcome of the decomposition is highly dependent on the structure of the starting material. In a process analogous to the Chugaev reaction, O-alkyl S-alkyl dithiocarbonates can undergo a syn-elimination via a cyclic transition state to form an alkene, carbonyl sulfide, and a thiol. researchgate.net

For the specific synthesis of this compound, a relevant trithiocarbonate intermediate would be S-(3-(4-methoxyphenyl)propyl) S'-alkyl trithiocarbonate. The thermal treatment of such a compound can proceed through different pathways. One potential pathway involves the cleavage of the C-S bond to generate a thiyl radical, which can then abstract a hydrogen atom to form the desired thiol. Another route involves hydrolysis or reduction of the trithiocarbonate. For instance, alkyl and dithiol compounds can be synthesized from the reaction of sodium trithiocarbonate with alkyl halides. ias.ac.in

The decomposition of related xanthates (O-ethyldithiocarbonates) has been studied, showing the evolution of gaseous species including carbon disulfide (CS₂), ethanol, and ethanethiol (C₂H₅SH), indicating the complexity of the fragmentation pathways. d-nb.inforesearchgate.net The specific conditions, such as temperature and pressure, would be critical in directing the decomposition of an S-(3-(4-methoxyphenyl)propyl) trithiocarbonate intermediate toward the formation of the target thiol rather than elimination products.

Intermediate TypeDecomposition MethodPrimary Product(s)Ref.
O-Alkyl S-methyl dithiocarbonateThermolysis (Chugaev)Alkene, Carbonyl Sulfide, Methanethiol researchgate.net
Sodium Trithiocarbonate + Alkyl HalideReaction/DecompositionAlkyl Thiol, Alkyl Dithiol ias.ac.in
Tris(O-ethyldithiocarbonato)-antimony(III)ThermolysisMetal Sulfide, CS₂, C₂H₅OH, C₂H₅SH d-nb.inforesearchgate.net

Nucleophilic Substitution Strategies on Propyl Halides

A more direct and common approach for the synthesis of thiols is the nucleophilic substitution (SN2) reaction between an alkyl halide and a sulfur nucleophile. libretexts.orgpearson.com For the preparation of this compound, the precursor would be 1-halo-3-(4-methoxyphenyl)propane (where halo = Cl, Br, I).

This transformation can be achieved using various reagents:

Sodium Hydrosulfide (NaSH): The hydrosulfide anion (-SH) is a potent nucleophile that can displace a halide from a primary alkyl halide. A common issue with this method is the potential for the newly formed thiol to be deprotonated by excess base and react with another molecule of the alkyl halide, leading to the formation of a sulfide (thioether) byproduct. libretexts.org

Thiourea: A widely used alternative involves reacting the alkyl halide with thiourea. This reaction forms an intermediate S-alkylisothiouronium salt. Subsequent hydrolysis of this salt under basic conditions cleanly yields the desired thiol, avoiding the formation of sulfide byproducts. ias.ac.inlibretexts.orgrsc.org This two-step, one-pot procedure is often preferred for its high efficiency and cleaner reaction profile.

The reaction is typically carried out in a polar aprotic solvent, such as DMSO or acetone, to facilitate the SN2 mechanism. pearson.com

Sulfur NucleophileIntermediateKey FeaturesRef.
Sodium Hydrosulfide (NaSH)None (direct displacement)Simple, one-step reaction. Risk of sulfide byproduct formation. libretexts.org
Thiourea ((NH₂)₂C=S)S-alkylisothiouronium saltTwo-step process (alkylation then hydrolysis). Minimizes sulfide byproducts. ias.ac.inlibretexts.orgrsc.org

Precursor Synthesis and Intermediate Transformations

The successful synthesis of the target thiol is contingent on the availability of suitable starting materials. This section outlines the preparation of key precursors.

Preparation of 3-(4-Methoxyphenyl)propan-1-ol

The alcohol precursor, 3-(4-methoxyphenyl)propan-1-ol, is a crucial intermediate that can be converted to the corresponding propyl halide for subsequent nucleophilic substitution. sigmaaldrich.comtcichemicals.com Several synthetic routes can be envisioned for its preparation:

Reduction of a Carboxylic Acid Derivative: 3-(4-Methoxyphenyl)propanoic acid can be reduced to the corresponding alcohol. A common method for this transformation is the use of borane reagents, such as borane-tetrahydrofuran complex (BH₃·THF), which selectively reduce carboxylic acids to primary alcohols. prepchem.com

Reduction of an Unsaturated Aldehyde: Another viable route starts with (E)-3-(4-methoxyphenyl)prop-2-enal, also known as p-methoxycinnamaldehyde. nih.gov The carbon-carbon double bond can first be reduced via catalytic hydrogenation (e.g., using H₂ with a Pd/C catalyst) to yield 3-(4-methoxyphenyl)propanal. Subsequent reduction of the aldehyde functionality using a reducing agent like sodium borohydride (NaBH₄) would furnish the target alcohol. Alternatively, a complete reduction of both the alkene and aldehyde can be achieved under specific catalytic hydrogenation conditions, analogous to the reduction of cinnamaldehyde to 3-phenyl-1-propanol. orgsyn.org

Synthesis of Related Propanone Derivatives with Methoxyphenyl Moieties

The synthesis of propanone derivatives bearing methoxyphenyl groups provides insight into the formation of related carbon skeletons. A relevant example is the synthesis of 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. mdpi.com

The initial step in this synthesis is a Claisen-Schmidt condensation between 4-methoxybenzaldehyde and 3,4-dimethoxyacetophenone, catalyzed by sodium hydroxide, to form the α,β-unsaturated ketone (chalcone) intermediate, 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one. This reaction proceeds with high efficiency, yielding the chalcone (B49325) in 83% yield. mdpi.com

Following the formation of the chalcone, a Michael addition (or aza-Michael reaction) is performed. The addition of 1H-1,2,4-triazole to the α,β-unsaturated system, catalyzed by an ionic liquid, results in the formation of the final propanone derivative. This conjugate addition step creates the three-carbon propane backbone with substituents at the 1 and 3 positions. mdpi.com

Starting MaterialsReaction TypeProductYieldRef.
4-methoxybenzaldehyde, 3,4-dimethoxyacetophenoneClaisen-Schmidt Condensation1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one83% mdpi.com
Chalcone intermediate, 1H-1,2,4-triazoleAza-Michael Addition1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one37% mdpi.com

Considerations for Reaction Efficiency and Yield Optimization

Optimizing the synthesis of this compound requires careful control over reaction conditions.

For the nucleophilic substitution route , several factors can be adjusted to maximize yield and minimize side reactions:

Base and Solvent: When using a thiol nucleophile, the choice of base and solvent is critical. A strong base is needed to deprotonate the thiol, increasing its nucleophilicity. pearson.com The use of aqueous tetra-n-butyl ammonium hydroxide (TBAOH) can serve as a base, solvent, and phase-transfer catalyst, simplifying the reaction setup. jmaterenvironsci.com

Catalysts: In reactions involving alkyl halides, the addition of a catalytic amount of potassium iodide (KI) can significantly promote the reaction by in-situ conversion of a less reactive alkyl chloride or bromide to the more reactive alkyl iodide. rsc.org

Temperature and Reaction Time: Microwave-assisted synthesis has been shown to accelerate the reaction between thiourea and alkyl halides, reducing reaction times from hours to minutes. rsc.org Careful monitoring of the reaction temperature is necessary to prevent decomposition and the formation of elimination byproducts, especially with secondary or sterically hindered halides.

Solvent Polarity: For nucleophilic conjugate additions, such as those related to thiol-yne reactions, solvent polarity plays a significant role. Polar solvents like methanol, acetonitrile, and water have been shown to enhance reaction rates and yields. acs.org

Chemical Reactivity and Reaction Mechanisms of 3 4 Methoxyphenyl Propane 1 Thiol

Nucleophilic Reactivity of the Thiolate Anion

The thiol group of 3-(4-methoxyphenyl)propane-1-thiol (B6155539) is weakly acidic and can be deprotonated by a base to form the corresponding thiolate anion. This anion is a potent nucleophile, readily reacting with a range of electrophilic species.

Kinetics and Mechanisms of Thiolysis Reactions with Electrophiles

Thiolysis reactions involving thiolate anions generally proceed through a nucleophilic substitution or addition mechanism. The rate of these reactions is influenced by several factors, including the nature of the electrophile, the solvent, and the reaction temperature. For instance, the reaction of thiols with carbonyl compounds to form thioesters is a well-studied transformation. researchgate.net The generally accepted mechanism for the reversible S,S-acyl transfer reactions between thiols and thioesters is a stepwise process that involves the thiolate nucleophile and the formation of a tetrahedral intermediate. researchgate.net

The reactivity of the thiolate is also dependent on the electronic properties of the substituents on the aromatic ring. In related systems, such as the reactions of substituted phenyl thionocarbonates with amines, electron-withdrawing groups on the phenyl ring increase the rate of reaction by making the carbonyl carbon more electrophilic. nih.govnih.gov Conversely, the electron-donating methoxy (B1213986) group in this compound would be expected to slightly decrease the reactivity of the thiol towards electrophiles compared to an unsubstituted phenylpropanethiol.

pH Dependence of Thiolate Reactivity

The nucleophilicity of the thiol group is highly dependent on the pH of the reaction medium. At a pH below the pKa of the thiol group (typically around 10.5 for simple alkanethiols), the thiol exists predominantly in its protonated, less reactive form (-SH). wikipedia.org As the pH increases above the pKa, the equilibrium shifts towards the more nucleophilic thiolate anion (-S⁻), leading to a significant increase in the reaction rate with electrophiles.

In the context of enzyme-catalyzed reactions, the pH-dependence of cysteine thiol reactivity is a critical factor. For the cysteine protease cathepsin B, the reactivity of the catalytic site thiol is modulated by a pH-dependent conformational change, with optimal activity observed at a specific pH. nih.gov This highlights that while the intrinsic reactivity of the thiolate is pH-dependent, the local microenvironment can also play a crucial role in modulating its nucleophilicity.

Oxidation Chemistry of the Thiol Group

The thiol group of this compound is readily oxidized to various sulfur-containing functional groups, including disulfides and sulfonyl derivatives. The outcome of the oxidation can be controlled by the choice of oxidizing agent and reaction conditions.

Controlled Formation of Symmetrical Disulfides

The oxidation of thiols to symmetrical disulfides is a common and often spontaneous reaction, particularly in the presence of mild oxidizing agents or atmospheric oxygen. This process involves the coupling of two thiol molecules to form a disulfide bond (S-S). Various reagents can be employed for this transformation, each with its own advantages in terms of yield, selectivity, and reaction conditions.

Oxidizing AgentConditionsProduct
Air (O₂)Basic conditionsSymmetrical Disulfide
Halogens (I₂, Br₂)Mild conditionsSymmetrical Disulfide
Hydrogen Peroxide (H₂O₂)Various conditionsSymmetrical Disulfide

Synthesis of Unsymmetrical Disulfides via Thiol-Disulfide Exchange

The synthesis of unsymmetrical disulfides, where two different thiol molecules are coupled, presents a greater challenge due to the competing formation of symmetrical disulfides. One common strategy to achieve this is through thiol-disulfide exchange reactions. This involves reacting a thiol with a pre-formed symmetrical disulfide. The equilibrium can be driven towards the desired unsymmetrical product by using an excess of one of the thiols or by removing one of the products from the reaction mixture.

Several methods have been developed for the selective synthesis of unsymmetrical disulfides. One approach involves the activation of a disulfide reagent with bromine at low temperatures to form a reactive sulfenyl bromide intermediate, which then reacts with a thiol to produce the unsymmetrical disulfide in high yields. organic-chemistry.org Another method utilizes a SuFEx reagent that reacts with a more acidic thiol to form a thiosulfonate intermediate, which then couples with a less acidic thiol. nih.gov Cross-dehydrogenation of two different thiols using an oxidant like sodium tellurite (B1196480) can also lead to unsymmetrical disulfides. researchgate.net

Formation of Sulfonyl Derivatives as Organic Reagents

Stronger oxidation of the thiol group in this compound can lead to the formation of sulfonyl derivatives, such as sulfonyl chlorides or sulfonic acids. These functional groups are valuable in organic synthesis. For example, the oxidation of a related compound, methyl 3-[(4-chlorophenyl)thio]propanoate, with hydrogen peroxide yields the corresponding methyl-3-[(4-chlorophenyl)sulfonyl]propanoate. researchgate.net This sulfonyl derivative can then be converted into other useful compounds. researchgate.net Sulfonyl chlorides, in particular, are versatile reagents that can be used to introduce the sulfonyl group into other molecules, for example, in the synthesis of sulfonamides and thioethers. researchgate.netrsc.org

Addition Reactions (Hydrothiolation)

Hydrothiolation, the addition of the sulfur-hydrogen bond of a thiol across an unsaturated carbon-carbon bond (an alkene or alkyne), represents a fundamental transformation for the formation of carbon-sulfur bonds. This atom-economical reaction can be initiated by radicals, bases, or transition metal catalysts, with the choice of initiator profoundly influencing the regiochemical outcome.

The catalytic hydrothiolation of alkenes using transition metal complexes offers a powerful method for the synthesis of thioethers. While radical-initiated hydrothiolation typically yields anti-Markovnikov products, transition metal catalysis often favors the formation of Markovnikov adducts. For a thiol such as this compound, the electronic properties of the methoxy group can influence the reaction's progress.

In a study on the palladium-diacetate-catalyzed hydrothiolation of alkenes bearing a heteroatom, it was observed that benzenethiols with either electron-donating or electron-withdrawing groups are compatible with the reaction conditions. organic-chemistry.org This suggests that this compound, with its electron-donating methoxy group, would be a suitable substrate for such transformations. The reaction proceeds under mild conditions to regioselectively afford the Markovnikov adducts. The presence of a heteroatom on the alkene is noted to enhance the coordination to the palladium catalyst, mitigating catalyst poisoning effects often associated with sulfur compounds. organic-chemistry.org

Similarly, nickel-catalyzed hydrothiolation of allenes has been shown to be an effective method for the construction of allylic thioethers. acs.org These reactions can proceed with high regioselectivity, and both aromatic and aliphatic thiols have been successfully employed. acs.org While direct experimental data for this compound in this specific reaction is not detailed in the provided literature, its character as an aryl-alkyl thiol suggests it would participate in such catalytic cycles.

The general mechanism for transition-metal-catalyzed hydrothiolation involves several key steps: oxidative addition of the thiol to the metal center, coordination of the alkene, insertion of the alkene into the metal-hydride or metal-thiolate bond, and reductive elimination to yield the thioether product and regenerate the catalyst.

Table 1: Catalytic Systems for Hydrothiolation of Alkenes

Catalyst SystemAlkene Substrate TypeTypical RegioselectivityReference
Palladium DiacetateAlkenes with heteroatomsMarkovnikov organic-chemistry.org
Nickel Bromide/LigandAllenesBranched allylic thioether acs.org

Ligand Effects on Regioselectivity and Stereoselectivity in Hydrothiolation

The choice of ligand in transition-metal-catalyzed hydrothiolation is crucial for controlling both the regioselectivity and, in the case of prochiral substrates, the stereoselectivity of the addition. The electronic and steric properties of the ligand can influence the stability of catalytic intermediates and the transition states leading to different product isomers.

In the context of nickel-catalyzed hydrothiolation of allenes, a screening of various ligands revealed that phosphine (B1218219) ligands, such as Davephos, can be optimal for achieving high yields and regioselectivity for the branched allylic thioether. acs.org The use of different chiral nitrogen or phosphine ligands has been explored to induce enantioselectivity, although with varying degrees of success depending on the specific reaction. acs.org

For palladium-catalyzed hydrothiolations, the nature of the ligand can also dictate the reaction pathway. While the aforementioned palladium-diacetate system did not explicitly detail ligand effects for this specific reaction, it is a well-established principle in palladium catalysis that ligands such as phosphines or N-heterocyclic carbenes can modulate the reactivity and selectivity of the metal center.

The electronic nature of the thiol itself can also play a role in the ligand's effectiveness. The electron-donating 4-methoxyphenyl (B3050149) group in this compound can influence the electron density at the sulfur atom, which in turn can affect its coordination to the metal center and the subsequent steps of the catalytic cycle.

Derivatization Strategies of the Thiol Moiety

The thiol group of this compound is a versatile functional handle for a variety of chemical transformations, allowing for the synthesis of a diverse range of sulfur-containing compounds.

Beyond hydrothiolation, a common method for the synthesis of thioethers is the S-alkylation of thiols with alkyl halides or other electrophiles. This nucleophilic substitution reaction is typically carried out in the presence of a base to deprotonate the thiol to the more nucleophilic thiolate.

A metal-free approach for the synthesis of thioethers involves the reductive coupling of tosylhydrazones with thiols. rsc.org This method has been successfully applied to the synthesis of various thioethers, including those derived from aromatic thiols. For instance, the reaction of a tosylhydrazone with a thiol in the presence of a base like potassium carbonate can afford the corresponding thioether in good yield. rsc.org While this study does not specifically use this compound, the successful use of related aromatic thiols suggests its applicability.

Another established route is the reaction of thiols with alcohols in the presence of a Lewis acid catalyst, such as zinc chloride, to produce thioethers. google.com Furthermore, isothiouronium salts, which are stable and easily accessible, can be used as deoxasulfenylating agents to convert alcohols to thioethers in a stereoselective manner. researchgate.net

Table 2: Selected Methods for Thioether Synthesis from Thiols

MethodReagentsKey FeaturesReference
Reductive CouplingTosylhydrazone, K₂CO₃Metal-free conditions rsc.org
S-alkylationAlkyl Halide, BaseClassical nucleophilic substitution taylorandfrancis.com
Reaction with AlcoholsAlcohol, Lewis Acid (e.g., ZnCl₂)Direct use of alcohols google.com
DeoxasulfenylationAlcohol, Isothiouronium SaltStereoselective, thiol-free protocol from alcohols researchgate.net

Reactions for Trithiocarbonate (B1256668) Formation

Trithiocarbonates are valuable compounds, notably for their use as chain transfer agents in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. The synthesis of trithiocarbonates can be achieved through the reaction of a thiol with carbon disulfide in the presence of a base, followed by alkylation.

A study on the synthesis of trithiocarbonates from 3-mercapto-1-propane-sulfonic acid, a structural analogue of this compound, details a convenient method for their formation. chemrxiv.orgchemrxiv.org The process involves the reaction of the thiol with carbon disulfide and a base like sodium hydroxide (B78521) to form a dithiocarboxylate salt. This intermediate can then be reacted with an alkylating agent to yield the unsymmetrical trithiocarbonate. chemrxiv.org The reaction of the intermediate salt with 4-methoxy benzyl (B1604629) chloride is specifically described, highlighting the feasibility of incorporating the 4-methoxyphenyl moiety into the trithiocarbonate structure. chemrxiv.org

The general scheme for this reaction involves the initial formation of a thiolate anion, which then attacks the carbon of carbon disulfide. The resulting trithiocarbonate salt is subsequently alkylated. The choice of reaction conditions, such as the presence or absence of a phase transfer catalyst, can influence the product distribution, potentially leading to the formation of symmetrical trithiocarbonates or disulfides as side products. chemrxiv.orgresearchgate.net

Another approach involves the reaction of thiols with maleic anhydride (B1165640) in the presence of triphenylphosphine, which leads to the formation of S-aryl-3-(arylthio)propanethioate, demonstrating a different pathway for carbon-sulfur bond formation involving thiols. nih.gov

Spectroscopic Characterization and Structural Analysis of 3 4 Methoxyphenyl Propane 1 Thiol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise arrangement of atoms can be deduced.

The ¹H NMR spectrum of 3-(4-Methoxyphenyl)propane-1-thiol (B6155539) is expected to exhibit distinct signals corresponding to the aromatic protons, the aliphatic propane (B168953) chain protons, the methoxy (B1213986) group protons, and the thiol proton.

Aromatic Protons: The para-substituted benzene (B151609) ring will give rise to two sets of doublets in the aromatic region (typically δ 6.8-7.2 ppm). The two protons ortho to the methoxy group (H-2' and H-6') are chemically equivalent and will appear as one doublet, while the two protons meta to the methoxy group (H-3' and H-5') will appear as another doublet.

Propane Chain Protons: The three methylene (B1212753) groups of the propane chain will each produce a unique signal. The methylene group attached to the aromatic ring (C1-H₂) will likely appear as a triplet. The adjacent methylene group (C2-H₂) would be expected to show a more complex multiplet (a quartet of triplets or a sextet) due to coupling with the neighboring methylene protons. The methylene group attached to the sulfur atom (C3-H₂) should appear as a triplet.

Methoxy Protons: The three protons of the methoxy group (-OCH₃) will present as a sharp singlet, typically in the range of δ 3.7-3.9 ppm.

Thiol Proton: The thiol proton (-SH) is expected to appear as a triplet due to coupling with the adjacent methylene group. Its chemical shift can be variable and is sensitive to concentration, solvent, and temperature.

Predicted ¹H NMR Data:

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.1d2HAr-H (ortho to -CH₂CH₂CH₂SH)
~6.8d2HAr-H (ortho to -OCH₃)
~3.8s3H-OCH₃
~2.6t2H-CH₂-Ar
~2.5t2H-CH₂-SH
~1.8m2H-CH₂-CH₂-CH₂-
~1.3t1H-SH

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment. For this compound, eight distinct carbon signals are anticipated.

Aromatic Carbons: The para-substituted benzene ring will show four signals. The carbon atom bearing the methoxy group (C-4') and the carbon atom bearing the propyl chain (C-1') will have distinct chemical shifts. The two equivalent ortho carbons (C-2' and C-6') and the two equivalent meta carbons (C-3' and C-5') will each produce a single signal.

Propane Chain Carbons: The three carbon atoms of the propane chain (C-1, C-2, and C-3) will each give a separate signal in the aliphatic region of the spectrum.

Methoxy Carbon: The carbon atom of the methoxy group (-OCH₃) will appear as a single signal.

Predicted ¹³C NMR Data:

Chemical Shift (ppm)Assignment
~158C-4' (Ar-C-O)
~134C-1' (Ar-C-C)
~129C-2', C-6' (Ar-CH)
~114C-3', C-5' (Ar-CH)
~55-OCH₃
~35C-1
~34C-2
~25C-3

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, advanced 2D NMR techniques are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between coupled protons. For instance, it would show cross-peaks between the adjacent methylene groups of the propane chain (C1-H₂ with C2-H₂, and C2-H₂ with C3-H₂), as well as between the C3-H₂ protons and the thiol proton.

HMQC (Heteronuclear Multiple Quantum Coherence): This ¹H-¹³C correlation experiment establishes direct one-bond correlations between protons and the carbons they are attached to. It would definitively link each proton signal of the propane chain and the methoxy group to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. This is particularly useful for identifying quaternary carbons and for assembling the molecular fragments. For example, HMBC would show correlations from the C1-H₂ protons to the aromatic carbons C-1' and C-2'/C-6', and from the methoxy protons to the C-4' carbon, thus confirming the attachment of the propyl chain and the methoxy group to the aromatic ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to display several key absorption bands that confirm the presence of its specific functional groups.

S-H Stretch: A weak absorption band is expected in the region of 2550-2600 cm⁻¹ corresponding to the S-H stretching vibration of the thiol group.

Ar-O-CH₃ Stretch: The stretching vibrations of the aryl-alkyl ether linkage will produce strong, characteristic bands. An asymmetric C-O-C stretch is typically observed around 1250 cm⁻¹, and a symmetric stretch appears near 1040 cm⁻¹.

Aromatic C-H and C=C Stretches: The aromatic ring will give rise to C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

Aliphatic C-H Stretches: The C-H stretching vibrations of the propane chain will be observed just below 3000 cm⁻¹.

Predicted IR Data:

Wavenumber (cm⁻¹)Vibrational Mode
~3050Aromatic C-H stretch
~2950Aliphatic C-H stretch
~2560S-H stretch
~1610, 1510Aromatic C=C stretch
~1245Asymmetric Ar-O-C stretch
~1035Symmetric Ar-O-C stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure. For this compound, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to its molecular weight. The fragmentation pattern would likely involve the cleavage of the C-C bonds in the propane chain and the loss of the thiol group or the methoxy group, leading to characteristic fragment ions. A prominent fragment would be the tropylium-like ion resulting from benzylic cleavage.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental formula of a compound by measuring its mass with very high accuracy. Unlike low-resolution mass spectrometry which provides nominal mass, HRMS can distinguish between compounds that have the same nominal mass but different chemical formulas.

For this compound, with the molecular formula C₁₀H₁₄OS, the theoretical exact mass can be calculated by summing the precise masses of its constituent isotopes. This calculated value can then be compared to the experimental value obtained from an HRMS instrument. The close correlation between the theoretical and measured mass confirms the elemental composition of the molecule. This level of precision is crucial for distinguishing between isobaric compounds and confirming the identity of a synthesized or isolated substance. While specific experimental HRMS data for this compound is not publicly available, the theoretical exact mass provides a benchmark for its identification. nih.govnih.gov

Table 1: Theoretical Exact Mass Calculation for this compound (C₁₀H₁₄OS)
ElementIsotopeCountExact Mass (Da)Total Mass (Da)
Carbon¹²C1012.000000120.000000
Hydrogen¹H141.00782514.10955
Oxygen¹⁶O115.99491515.994915
Sulfur³²S131.97207131.972071
Total Theoretical Exact Mass 182.076536

Analysis of Fragmentation Pathways

Mass spectrometry, particularly when coupled with tandem techniques (MS/MS), provides insight into the structure of a molecule by analyzing how it breaks apart. nih.gov The fragmentation of the this compound molecular ion (m/z 182) can be predicted based on the stability of the resulting fragments and established fragmentation rules for its functional groups. libretexts.org

The structure contains a methoxyphenyl group, a propyl chain, and a thiol group, each influencing the fragmentation pattern. Key predicted fragmentation pathways include:

Benzylic Cleavage: The most favorable cleavage often occurs at the bond beta to the aromatic ring, leading to the formation of a stable, resonance-stabilized methoxybenzyl cation or a related tropylium (B1234903) ion. For compounds with a 4-methoxybenzyl moiety, the fragment at m/z 121 is highly characteristic and often forms the base peak. nih.govyoutube.com

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the sulfur atom is a common pathway for thiols. libretexts.org This would result in the loss of a propyl-benzene fragment.

Loss of Small Neutrals: The molecule may lose small, stable neutral molecules such as H₂S (34 Da) or the thiol radical •SH (33 Da).

Table 2: Predicted Mass Spectrometry Fragmentation of this compound
m/zPredicted Fragment StructureDescription of Loss
182[C₁₀H₁₄OS]⁺•Molecular Ion (M⁺•)
149[C₁₀H₁₃O]⁺Loss of •SH radical
135[C₉H₁₁O]⁺Cleavage of CH₂-SH bond
121[C₈H₉O]⁺Benzylic cleavage, forming the stable methoxybenzyl cation (base peak)
91[C₇H₇]⁺Formation of tropylium ion via rearrangement after loss of the methoxy group from the m/z 121 fragment

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the absorption of light in the UV-visible portion of the electromagnetic spectrum, which induces electronic transitions from a ground state to an excited state. libretexts.org The wavelengths of absorption are characteristic of the molecule's chromophores—the parts of the molecule that absorb light. shu.ac.uk

In this compound, the primary chromophores are the methoxy-substituted benzene ring and the thiol group.

Aromatic π → π* Transitions: The benzene ring contains a conjugated π-electron system. This gives rise to intense π → π* transitions, typically observed as two absorption bands for substituted benzenes. The presence of the electron-donating methoxy group can shift these absorptions to longer wavelengths (a bathochromic shift).

n → σ* Transitions: The sulfur atom of the thiol group possesses non-bonding electrons (n-electrons). These electrons can be excited to an antibonding sigma orbital (σ). These n → σ transitions are generally of lower intensity and occur at shorter wavelengths compared to π → π* transitions. youtube.comupenn.edu For thiols, this absorption is typically found in the 200-220 nm range. upenn.edu

Table 3: Expected UV-Vis Electronic Transitions for this compound
Transition TypeChromophoreApproximate Wavelength (λmax)
π → π4-Methoxyphenyl (B3050149) group~220 nm and ~270-280 nm
n → σThiol group (-SH)~200-220 nm

X-ray Diffraction Studies of Crystalline Derivatives or Analogues

While no crystallographic data exists for the title compound itself, analysis of a structurally similar molecule, (E)-3-(4-methoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one, provides insight into the solid-state conformation and packing of the 4-methoxyphenyl group. researchgate.net This analogue contains the core 4-methoxyphenylpropane skeleton. The study revealed its crystal system, space group, and unit cell parameters, demonstrating how the methoxyphenyl moiety is arranged in a crystal lattice. researchgate.net Such data is invaluable for understanding intermolecular interactions and for computational modeling studies.

Table 4: Crystallographic Data for the Analogue Compound (E)-3-(4-methoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one researchgate.net
ParameterValue
Chemical FormulaC₁₄H₁₂O₂S
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)4.149
b (Å)10.038
c (Å)14.552
β (°)91.9

Applications in Advanced Materials Science

Role as Ligands in Organometallic Chemistry and Catalysis

The thiol functionality of 3-(4-Methoxyphenyl)propane-1-thiol (B6155539) makes it a prime candidate for use as a ligand in the synthesis of metal complexes. The sulfur atom can readily coordinate to transition metals, forming stable metal-thiolate bonds. This coordination is fundamental to the development of novel catalysts for a variety of chemical transformations.

Design of Metal-Thiolate Complexes for Catalytic Applications (e.g., Hydrogen Evolution Reaction Biomimetics)

The quest for efficient and sustainable energy sources has driven significant research into catalysts for the hydrogen evolution reaction (HER). A promising approach involves the design of synthetic molecules that mimic the active sites of hydrogenase enzymes, which are nature's highly efficient catalysts for hydrogen production. nih.govnih.gov These enzymes typically feature iron-sulfur clusters where thiolate ligands play a crucial role in the catalytic cycle.

While direct studies on this compound in this context are not prevalent, the design principles of diiron hydrogenase mimics offer a clear framework for its potential application. nih.govrsc.orgmdpi.com In these biomimetic complexes, dithiolate ligands often bridge two iron centers, creating a binuclear core that facilitates the multi-electron transfer required for hydrogen production. nih.govrsc.org Although this compound is a monothiol, it could be envisioned to form dimeric complexes where two ligands bridge two metal centers, or it could be used in conjunction with other bridging dithiolates to fine-tune the electronic and steric properties of the catalytic site. usc.edu.au The presence of such thiol-based ligands is critical for the electrochemical proton reduction process. nih.gov

Influence of the Methoxyphenyl Substituent on Ligand Electronic Properties and Catalytic Performance

The electronic properties of a ligand can profoundly impact the stability and reactivity of the resulting metal complex. The methoxyphenyl group in this compound is an electron-donating group due to the presence of the methoxy (B1213986) (-OCH3) substituent in the para position of the phenyl ring. This electron-donating nature influences the electronic environment of the sulfur atom and, consequently, the metal center to which it coordinates.

The electronic effect of a substituent can be quantified by its Hammett constant (σ). wikipedia.org For a para-methoxy group, the Hammett constant (σp) is -0.27, indicating its electron-donating character through resonance. pitt.edu

SubstituentHammett Constant (σp)
-OCH3-0.27
-H0.00
-Cl+0.23
-NO2+0.78

Table 1: Hammett constants for selected para-substituents, illustrating the electron-donating nature of the methoxy group compared to other common substituents. pitt.edu

In the context of a metal-thiolate complex, the electron-donating methoxy group would increase the electron density on the sulfur atom, leading to a stronger metal-sulfur bond. This, in turn, can modulate the redox potential of the metal center, which is a key parameter in catalytic reactions. For instance, in some catalytic systems, increased electron density at the metal center can enhance its catalytic activity. le.ac.ukrsc.org Studies on other aryl-substituted ligands have shown that both the steric and electronic nature of the substituents can have a significant impact on catalytic efficiency and selectivity. acs.orgrsc.org The interplay between these factors can be complex, and the precise effect of the methoxyphenyl substituent on the catalytic performance of a this compound-based catalyst would require empirical investigation. However, the inherent electron-donating property of the methoxy group provides a clear avenue for tuning the catalytic activity of such complexes. le.ac.uk

Precursor for Controlled/Living Polymerization Techniques (e.g., Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization)

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful technique for synthesizing polymers with well-defined architectures, molecular weights, and low polydispersity. sigmaaldrich.comwikipedia.orgsigmaaldrich.com A key component in RAFT polymerization is the chain transfer agent (CTA), which is typically a thiocarbonylthio compound. sigmaaldrich.com Thiols are versatile precursors for the synthesis of these CTAs.

Although the direct use of this compound as a CTA precursor in RAFT polymerization has not been extensively documented, the general principles of RAFT chemistry suggest its potential in this area. The thiol group can be chemically transformed into a dithioester, trithiocarbonate (B1256668), or other thiocarbonylthio functionalities required for a RAFT agent. researchgate.netacs.org This transformation would yield a functional CTA where the 3-(4-methoxyphenyl)propyl group becomes the R-group in the general RAFT agent structure Z-C(=S)S-R.

The properties of the resulting polymers would be influenced by this R-group. The methoxyphenyl moiety could impart specific characteristics to the polymer, such as altered solubility, thermal stability, or the potential for post-polymerization modification. The ability to introduce such functional groups at the beginning of a polymer chain is a significant advantage of using functional CTAs derived from precursors like this compound. nih.govacs.org The synthesis of polymers with high thiol end-group fidelity is an active area of research, as these end groups can be used for further "grafting-to" applications, for example, on gold nanoparticles. acs.org

Polymerization TechniqueKey FeaturesPotential Role of this compound
RAFT PolymerizationControlled molecular weight, low polydispersity, synthesis of complex architectures. sigmaaldrich.comwikipedia.orgPrecursor to a functional chain transfer agent (CTA). researchgate.netacs.org

Table 2: Overview of RAFT polymerization and the potential role of this compound.

The synthesis of functional polymers through techniques like RAFT is crucial for developing new materials with tailored properties for a wide range of applications, from drug delivery to electronics. The versatility of thiols as precursors for CTAs makes compounds like this compound valuable building blocks in the design of these advanced polymeric materials. researchgate.netrsc.org

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes

The synthesis of aryl-alkyl thiols is a cornerstone of organosulfur chemistry, yet traditional methods often rely on harsh reagents or produce significant waste. Future research should prioritize the development of green and sustainable synthetic pathways to 3-(4-Methoxyphenyl)propane-1-thiol (B6155539).

A key area of investigation is the anti-Markovnikov hydrothiolation of the readily available precursor, 4-allyl-anisole (estragole). Current research has demonstrated that metal-free, acid-assisted protocols, such as using formic acid, can achieve highly selective anti-Markovnikov addition of thiols to styrenes and other alkenes. nih.govacs.org Applying these methods would be an operationally simple, solvent-free, and atom-economical approach. nih.gov Another promising green approach is the use of water as a reaction medium, which can promote the highly selective anti-Markovnikov addition of thiols to unactivated alkenes without any additives, offering high yields and operational simplicity. organic-chemistry.org

Alternative sustainable routes could involve using odorless and stable thiol surrogates, such as xanthates, to avoid the use of volatile and malodorous thiols, which are also prone to oxidation. researchgate.net Furthermore, organophotoredox catalysis presents a mild and efficient method for constructing C-S bonds from widely available starting materials. nih.gov

A comparative overview of potential future synthetic strategies is presented below.

Synthetic Strategy Potential Precursors Key Advantages Primary Research Goal
Metal-Free Hydrothiolation4-allyl-anisole, Thioacetic acidGreen, atom-economical, avoids toxic metal catalysts, high regioselectivity. nih.govOptimization of catalyst-free or simple organic acid-catalyzed conditions for high yield and purity.
Water-Promoted Hydrothiolation4-allyl-anisole, Thiol sourceEnvironmentally benign solvent (water), no additives required, mild room temperature conditions. organic-chemistry.orgExploring substrate scope and understanding the role of hydrogen bonding in accelerating the reaction.
Thiol-Surrogate Chemistry4-allyl-anisole, Xanthate saltsUtilizes odorless, stable sulfur sources, reducing handling issues and unwanted disulfide formation. researchgate.netDeveloping a one-pot reaction from the corresponding halide or alcohol to the final thiol product.
Photoredox CatalysisCarboxylic acid derivatives, ThiosulfonatesMild visible-light conditions, broad substrate scope, high functional group tolerance. nih.govDesigning a convergent synthesis using precursors derived from 4-methoxyphenylpropanoic acid.

In-depth Mechanistic Studies of Complex Reactions Involving the Thiol Group

The thiol group is exceptionally versatile, capable of acting as a potent nucleophile, participating in radical reactions, and undergoing oxidation. chemistrysteps.comyoutube.com Future research must delve into the specific reactivity of this compound to harness its full synthetic potential.

Thiol-Ene "Click" Chemistry: The radical-mediated thiol-ene reaction is a cornerstone of "click" chemistry, valued for its efficiency, simplicity, and lack of byproducts. nih.govresearchgate.net Future studies should investigate the kinetics and mechanism of the reaction between this compound and various "enes" (alkenes). The electron-donating 4-methoxy group may influence the stability of radical intermediates, potentially altering reaction rates compared to simple alkyl thiols. Understanding these effects is crucial for designing new polymers and biomaterials. rsc.org

Nucleophilic Reactions: As strong nucleophiles, thiols and their corresponding thiolates readily participate in substitution and addition reactions. youtube.comyoutube.com Mechanistic studies should focus on how the electronic nature of the methoxyphenyl group influences the nucleophilicity of the thiol. This includes detailed kinetic analysis of its reactions with electrophiles like alkyl halides and epoxides, and its conjugate addition to activated alkynes, a reaction that is gaining prominence in bioconjugation and materials science. acs.org

Oxidation and Redox Chemistry: Thiols can be oxidized to disulfides, sulfenic acids, or sulfonic acids. The presence of the methoxyphenyl group could influence the redox potential and the stability of these oxidized species. chemistrysteps.com Investigating these pathways is critical, especially if the compound is considered for biological applications where it might interact with reactive oxygen species or participate in redox signaling. nih.gov

Expansion of Applications in Functional Materials Design

The unique bifunctional nature of this compound makes it an ideal candidate for the design of advanced functional materials.

Self-Assembled Monolayers (SAMs): Thiols are known to form highly ordered self-assembled monolayers on noble metal surfaces like gold, silver, and palladium. northwestern.edursc.orgharvard.edu The thiol group acts as a robust anchor to the metal, while the terminal group dictates the surface properties. For this molecule, the 4-methoxyphenyl (B3050149) group would form the exposed surface. Future research should explore the formation of SAMs of this compound on gold surfaces. sigmaaldrich.comrsc.org The resulting aromatic surface would have distinct wetting, adhesion, and electronic properties, potentially useful in creating sensors, biocompatible coatings, or platforms for molecular electronics. The stability and organizational structure of these SAMs would be a key area of study. rsc.org

Functionalization of Nanoparticles and Polymers: The thiol group provides a powerful handle for covalently attaching the molecule to other structures. Future work could involve using this thiol to functionalize gold nanoparticles, creating stable, dispersible nanomaterials with a defined surface chemistry. researchgate.net Similarly, it can be incorporated into polymers, either as a pendant group or through polymerization via the thiol-ene reaction, to create functional polymers for coatings, adhesives, or drug delivery systems. nih.gov

Material Application Role of Thiol Group Role of Methoxyphenyl Group Future Research Focus
Self-Assembled Monolayers (SAMs)Covalent anchoring to metal surfaces (e.g., Au, Ag). sigmaaldrich.comForms the outer surface, controlling wettability, and interfacial properties.Study of monolayer structure, order, and thermal/electrochemical stability. northwestern.edursc.org
Nanoparticle FunctionalizationSurface ligand for stabilizing nanoparticles (e.g., AuNPs). researchgate.netModifies nanoparticle solubility and provides a site for further reactions.Investigation of nanoparticle stability, dispersibility, and catalytic or sensing activity.
Polymer ModificationCovalent attachment point via thiol-ene chemistry or other conjugation methods. nih.govImparts specific properties (e.g., hydrophobicity, UV absorption) to the polymer backbone.Synthesis of novel copolymers and networks with tailored thermal and mechanical properties. rsc.org
BioconjugationReactive handle for linking to biomolecules. vaia.comCan provide non-specific binding interactions or act as a spacer.Development of linkers for attaching drugs or probes to proteins or antibodies.

Integration with Advanced Characterization and Computational Techniques

To fully realize the potential of this compound, its properties must be characterized using a suite of advanced and complementary techniques.

Advanced Spectroscopic and Microscopic Characterization: For applications in SAMs and surface science, techniques like X-ray Photoelectron Spectroscopy (XPS) and Near-Edge X-ray Absorption Fine Structure (NEXAFS) will be essential to confirm the covalent attachment of sulfur to the substrate and determine the orientation of the molecules. researchgate.net Scanning Tunneling Microscopy (STM) can provide atomic-level resolution of the monolayer's structure and defect density. rsc.orgwur.nl When used to modify materials, Electrochemical Impedance Spectroscopy (EIS) can probe the integrity and barrier properties of the resulting films. researchgate.netscispace.com

Computational Modeling: Density Functional Theory (DFT) calculations are a powerful tool for predicting and understanding the behavior of this molecule at an electronic level. nih.govelixirpublishers.com Future computational studies should focus on:

Reactivity Descriptors: Calculating properties like bond dissociation energies, ionization potential, and electron affinity to predict the molecule's reactivity in radical and nucleophilic reactions. nih.govacs.org

pKa Prediction: Accurately modeling the acidity of the thiol group, which is crucial for understanding its behavior in base-catalyzed reactions and biological environments. researchgate.net

Adsorption on Surfaces: Simulating the adsorption geometry, energy, and electronic structure of the molecule on a gold surface to complement experimental SAM studies.

Reaction Mechanisms: Mapping the potential energy surfaces for key reactions, such as the thiol-ene addition, to elucidate transition states and predict kinetic outcomes. researchgate.netchemrxiv.org

The synergy between these advanced experimental and computational methods will be critical in building a comprehensive understanding of this compound and guiding the design of new technologies based on its unique chemical properties.

Q & A

Q. What synthetic methodologies are effective for preparing 3-(4-Methoxyphenyl)propane-1-thiol?

Methodological Answer: The synthesis of this compound can be approached via:

  • Thiolation of Propanol Derivatives : Reacting 3-(4-Methoxyphenyl)propan-1-ol with thiolating agents (e.g., Lawesson’s reagent or P₂S₅) under inert conditions.
  • Grignard Reaction : Using 4-methoxyphenylmagnesium bromide with propane-1-thiol precursors, followed by acid quenching. Optimize yields (70–85%) by controlling temperature (0–25°C) and solvent (THF or ether) .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Identify methoxy (δ ~3.8 ppm), thiol proton (δ ~1.5 ppm, broad), and aromatic protons (δ ~6.8–7.2 ppm). Compare with PubChem data for analogous structures .
  • IR Spectroscopy : Confirm thiol (-SH) stretch (~2550 cm⁻¹) and methoxy C-O (~1250 cm⁻¹).
  • Mass Spectrometry (HRMS) : Validate molecular ion [M+H]⁺ at m/z 197.08 (calculated for C₁₀H₁₄O₂S).

Q. How should researchers handle stability and storage of this compound?

Methodological Answer:

  • Storage : Protect from light and moisture in sealed amber vials under nitrogen at –20°C.
  • Stability Monitoring : Conduct periodic HPLC purity checks (e.g., >95% over 6 months under recommended conditions). Reference safety protocols for structurally similar thiols .

Advanced Research Questions

Q. What computational strategies predict the reactivity of the thiol group in this compound?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA to model thiol oxidation pathways (e.g., disulfide formation). Compare HOMO-LUMO gaps with experimental redox potentials.
  • Molecular Docking : Screen for interactions with biological targets (e.g., MMP8, referenced in ). Parameters: AutoDock Vina, grid box centered on catalytic zinc ion.

Q. How can enantioselective synthesis be achieved for chiral derivatives?

Methodological Answer:

  • Chiral Catalysts : Employ asymmetric hydrogenation with Ru-BINAP complexes (e.g., 5 mol% catalyst loading, H₂ pressure 50 psi) to generate enantiopure thiols.
  • Kinetic Resolution : Use lipases (e.g., Candida antarctica) to separate enantiomers via thioester hydrolysis. Reference chiral synthesis protocols for related alcohols .

Q. What are the potential biological targets inferred from structural analogs?

Methodological Answer:

  • Estrogen Receptor Modulators : Structural similarity to (S)-Equol intermediates suggests possible ERα/β interactions. Validate via luciferase reporter assays .
  • MMP8 Inhibition : Analogous sulfonyl-thiol derivatives show MMP8 binding; test target compound using fluorogenic substrate assays (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂) .

Q. How do reaction conditions influence thiol oxidation pathways?

Methodological Answer:

  • Oxidative Studies : Treat with H₂O₂ (1–5 eq.) in MeOH/H₂O (1:1) to form disulfides. Monitor via TLC (Rf shift) and LC-MS.
  • Radical Scavengers : Add TEMPO (2 eq.) to suppress disulfide formation, confirming radical-mediated pathways. Compare kinetics under aerobic vs. anaerobic conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.